molecular formula C10H11NO4 B050670 Methyl 2-acetamido-3-hydroxybenzoate CAS No. 99060-57-8

Methyl 2-acetamido-3-hydroxybenzoate

Cat. No. B050670
CAS RN: 99060-57-8
M. Wt: 209.2 g/mol
InChI Key: KKQWWVFTDMWMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-acetamido-3-hydroxybenzoate”, also known as “N-Acetyl-3-hydroxyanthranilic Acid Methyl Ester” or “2-(Acetylamino)-3-hydroxybenzoic Acid Methyl Ester”, is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 .


Synthesis Analysis

“Methyl 2-acetamido-3-hydroxybenzoate” is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide .


Molecular Structure Analysis

The molecular structure of “Methyl 2-acetamido-3-hydroxybenzoate” is represented by the canonical SMILES string: CC(=O)NC1=C(C=CC=C1O)C(=O)OC . This indicates that the molecule contains an acetamido group (NHCOCH3) and a hydroxybenzoate group (C6H4CO2H), both attached to a central benzene ring.


Physical And Chemical Properties Analysis

“Methyl 2-acetamido-3-hydroxybenzoate” appears as a yellow solid . It has a melting point of 95-97°C . It is slightly soluble in chloroform and methanol .

properties

IUPAC Name

methyl 2-acetamido-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-9-7(10(14)15-2)4-3-5-8(9)13/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQWWVFTDMWMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-hydroxybenzoate

Synthesis routes and methods

Procedure details

To a solution of methyl 2-acetamido-3-acetoxybenzoate (1.72 g) in methanol (9 ml) was added powdered potassium carbonate (1.4 g), and the mixture was stirred for 20 minutes. The resulting solid was removed by filtration and washed with methanol. The filtrate was evaporated in vacuo, and the residue was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with brine, dried over sodium sulfate and evaporated in vacuo. The residue was triturated with a mixture of isopropyl ether and hexane to give methyl 2-acetamido-3-hydroxybenzoate (1.21 g) as solid.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

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